molecular formula C21H13NO4 B15030989 3-(1,3-Benzodioxol-5-yl)benzo[f]quinoline-1-carboxylic acid

3-(1,3-Benzodioxol-5-yl)benzo[f]quinoline-1-carboxylic acid

Cat. No.: B15030989
M. Wt: 343.3 g/mol
InChI Key: GOBLBVNCDNXKKH-UHFFFAOYSA-N
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Description

3-(2H-1,3-Benzodioxol-5-yl)benzo[f]quinoline-1-carboxylic acid is a complex organic compound that features a benzodioxole moiety fused with a benzoquinoline structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-1,3-benzodioxol-5-yl)benzo[f]quinoline-1-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the benzodioxole moiety through the reaction of catechol with disubstituted halomethanes in the presence of a base such as potassium carbonate . The benzoquinoline structure can be synthesized via a series of cyclization reactions involving appropriate aromatic precursors and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of high-throughput screening for reaction optimization are often employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2H-1,3-Benzodioxol-5-yl)benzo[f]quinoline-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Carboxylic acids or quinones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated derivatives or other substituted aromatic compounds.

Scientific Research Applications

3-(2H-1,3-Benzodioxol-5-yl)benzo[f]quinoline-1-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2H-1,3-benzodioxol-5-yl)benzo[f]quinoline-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory prostaglandins . The compound’s structure allows it to fit into the active sites of these enzymes, blocking their function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2H-1,3-Benzodioxol-5-yl)benzo[f]quinoline-1-carboxylic acid is unique due to its fused ring structure, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industry.

Properties

Molecular Formula

C21H13NO4

Molecular Weight

343.3 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)benzo[f]quinoline-1-carboxylic acid

InChI

InChI=1S/C21H13NO4/c23-21(24)15-10-17(13-6-8-18-19(9-13)26-11-25-18)22-16-7-5-12-3-1-2-4-14(12)20(15)16/h1-10H,11H2,(H,23,24)

InChI Key

GOBLBVNCDNXKKH-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NC4=C(C5=CC=CC=C5C=C4)C(=C3)C(=O)O

Origin of Product

United States

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